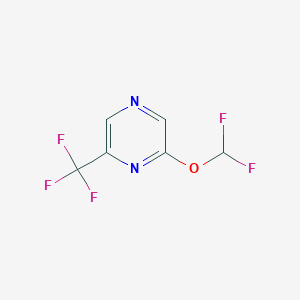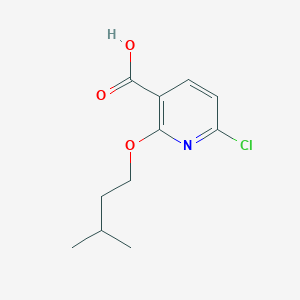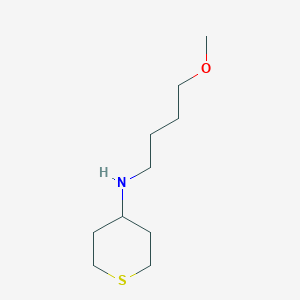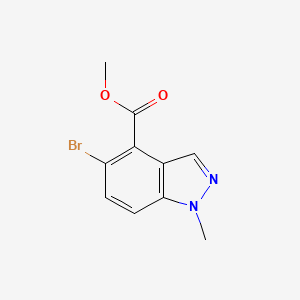
(4-Iodopyridin-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Iodopyridin-2-yl)methanamine is an organic compound with the molecular formula C6H7IN2 It is a derivative of pyridine, where the pyridine ring is substituted with an iodine atom at the 4-position and an aminomethyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodopyridin-2-yl)methanamine typically involves the iodination of 2-pyridinemethanamine. One common method is the direct iodination of 2-pyridinemethanamine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of more efficient catalysts and reaction conditions to increase yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Iodopyridin-2-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The aminomethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to form primary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield pyridinecarboxylic acids .
Wissenschaftliche Forschungsanwendungen
(4-Iodopyridin-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new catalysts.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in the development of metal complexes for biological applications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of (4-Iodopyridin-2-yl)methanamine depends on its specific application. In biological systems, it can act as a ligand that binds to metal ions or enzymes, altering their activity. The molecular targets and pathways involved vary depending on the specific context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other iodinated pyridines and aminomethyl-substituted pyridines, such as:
- 2-Iodopyridine
- 4-Iodopyridine
- 2-(Aminomethyl)pyridine
Uniqueness
(4-Iodopyridin-2-yl)methanamine is unique due to the combination of the iodine atom and the aminomethyl group on the pyridine ring. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds. For example, the presence of the iodine atom makes it a versatile intermediate for further functionalization through coupling reactions .
Eigenschaften
Molekularformel |
C6H7IN2 |
|---|---|
Molekulargewicht |
234.04 g/mol |
IUPAC-Name |
(4-iodopyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H7IN2/c7-5-1-2-9-6(3-5)4-8/h1-3H,4,8H2 |
InChI-Schlüssel |
MTSHBUJTYAARMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1I)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13029054.png)
![4-(1H-phenanthro[9,10-d]imidazol-2-yl)aniline](/img/structure/B13029058.png)

![N-{1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}ethanesulfonamide](/img/structure/B13029067.png)


![5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile](/img/structure/B13029092.png)

![N-[3-(Methylamino)propyl]-acetamide HCl](/img/structure/B13029098.png)




